Regioisomeric Advantage: Glycogen Phosphorylase Inhibition by 1,2,4- vs. 1,3,4-Oxadiazoles
The 1,2,4-oxadiazole scaffold, specifically the 5-beta-D-glucopyranosyl-3-(4-methylphenyl) derivative, demonstrates a clear advantage over its 1,3,4-oxadiazole counterpart. While 1,3,4-oxadiazoles were practically inefficient as inhibitors of rabbit muscle glycogen phosphorylase b (GPb), the 1,2,4-oxadiazoles, including the 4-methylphenyl derivative, displayed inhibitory activity in the low micromolar range [1].
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | 5-beta-D-glucopyranosyl-3-(4-methylphenyl)-1,2,4-oxadiazole: Ki = 8.8 µM |
| Comparator Or Baseline | 1,3,4-Oxadiazole analogs: Practically inefficient (Ki >> 100 µM) |
| Quantified Difference | >10-fold improvement in potency |
| Conditions | Rabbit muscle glycogen phosphorylase b (GPb) inhibition assay |
Why This Matters
This demonstrates that the 1,2,4-oxadiazole core is critical for achieving meaningful GPb inhibition, justifying the selection of this regioisomer for projects targeting this enzyme over the more common 1,3,4-oxadiazole alternatives.
- [1] Tóth, B., et al. (2009). Synthesis and structure-activity relationships of C-glycosylated oxadiazoles as inhibitors of glycogen phosphorylase. Bioorganic & Medicinal Chemistry Letters, 19(15), 4351-4354. View Source
